4-(Dimethylamino)-4-phenylcyclohexan-1-one

Catalog No.
S762749
CAS No.
65619-20-7
M.F
C14H19NO
M. Wt
217.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-4-phenylcyclohexan-1-one

CAS Number

65619-20-7

Product Name

4-(Dimethylamino)-4-phenylcyclohexan-1-one

IUPAC Name

4-(dimethylamino)-4-phenylcyclohexan-1-one

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

DEOPEYZZVGZQFC-UHFFFAOYSA-N

SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2

Medicinal Chemistry:

The presence of the dimethylamino and cyclohexanone moieties in 4-DPhCO are frequently encountered in various bioactive molecules. This similarity raises the possibility of 4-DPhCO serving as a scaffold for the development of novel drugs. Researchers could explore its potential for various therapeutic targets, such as:

  • Neurodegenerative diseases: The cyclohexanone core is present in several established anti-Alzheimer's drugs like memantine. [] Investigating whether 4-DPhCO exhibits similar properties could be of interest.
  • Anticancer agents: The dimethylamino group is a common feature in numerous anticancer drugs. Studying the antiproliferative effects of 4-DPhCO on cancer cell lines could be a starting point for further exploration.

Organic Synthesis:

-DPhCO's structure offers potential functionalities for organic synthesis applications. The ketone group (C=O) can participate in various reactions, such as:

  • Nucleophilic addition reactions: These reactions involve the addition of a nucleophile (electron-rich species) to the carbonyl carbon of the ketone. This could be utilized to introduce diverse functional groups, leading to the synthesis of complex molecules.
  • Oxidation and reduction reactions: The ketone group can be further oxidized or reduced to form different functional groups, enabling the construction of various molecular frameworks.

4-(Dimethylamino)-4-phenylcyclohexan-1-one, often referred to as dimetamine, is an organic compound characterized by its unique arylcyclohexylamine structure. Its molecular formula is C₁₅H₂₁NO, with a molar mass of approximately 231.339 g/mol . The compound features a cyclohexanone backbone with a dimethylamino group and a phenyl substituent, making it structurally distinct and functionally versatile.

  • Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring, replacing a hydrogen atom on the phenyl group .
  • Grignard Reaction: The ketone group can react with Grignard reagents to form alcohols or other derivatives, significantly altering its biological activity and potency .

These reactions highlight the compound's reactivity and potential for modification in synthetic chemistry.

The synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired cyclohexanone structure.
  • Alkylation of Amines: Dimethylamine can be introduced into the cyclohexanone framework through alkylation processes.
  • Reduction Reactions: The ketone functionality can be reduced to alcohols, allowing for further derivatization .

These methods emphasize the compound's synthetic accessibility and versatility for further chemical exploration.

The applications of 4-(Dimethylamino)-4-phenylcyclohexan-1-one span various fields:

  • Pharmaceutical Research: Its analgesic properties make it a candidate for pain management studies.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Its unique structure allows for studies in receptor binding and pharmacodynamics .

Studies on 4-(Dimethylamino)-4-phenylcyclohexan-1-one have demonstrated its interaction with opioid receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications. The compound's structural modifications can lead to variations in receptor affinity and activity, making it a valuable subject for further research in drug development.

Several compounds share structural similarities with 4-(Dimethylamino)-4-phenylcyclohexan-1-one. Notable examples include:

Compound NameStructure TypeKey Features
4-Dimethylamino-4-(p-tolyl)cyclohexanoneArylcyclohexylamineOpioid analgesic properties similar to morphine
Cyclohexanone derivativesKetonesVaried biological activities depending on substituents
N,N-DimethylphenethylamineAminesDifferent receptor interactions compared to 4-(Dimethylamino)-4-phenylcyclohexan-1-one

Uniqueness

The uniqueness of 4-(Dimethylamino)-4-phenylcyclohexan-1-one lies in its specific combination of structural features that confer distinct pharmacological properties. While other compounds may share similar frameworks, the presence of both dimethylamino and phenyl groups contributes to its unique activity profile and potential applications in medicinal chemistry.

XLogP3

1.8

Wikipedia

4-dimethylamino-4-phenylcyclohexanone

Dates

Last modified: 08-15-2023

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